1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine
CAS No.:
Cat. No.: VC15742255
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine -](/images/structure/VC15742255.png)
Specification
Molecular Formula | C12H19NO2 |
---|---|
Molecular Weight | 209.28 g/mol |
IUPAC Name | [3-methoxy-2-(2-methylpropoxy)phenyl]methanamine |
Standard InChI | InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3 |
Standard InChI Key | QOLWOGBXKSIFCC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)COC1=C(C=CC=C1OC)CN |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine is C₁₂H₁₉NO₂, derived from:
-
A phenyl ring with:
-
A methoxy group (-OCH₃) at the 3-position.
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A 2-methylpropoxy group (-OCH₂C(CH₃)₂) at the 2-position.
-
-
A methanamine (-CH₂NH₂) substituent attached to the phenyl ring.
The compound’s SMILES notation is COC1=CC(=C(C(OC(C)C)=C1)CN
, reflecting its substitution pattern. Its InChIKey (KJYRIJFDSZQEHR-UHFFFAOYSA-N
) confirms its unique stereochemical identity .
Physicochemical Properties
Predicted properties from structural analogs include:
Property | Value |
---|---|
Molecular Weight | 209.28 g/mol |
LogP (Lipophilicity) | ~2.5 (moderate hydrophobicity) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 3 (two ether oxygens, one amine) |
The 2-methylpropoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the methoxy group may influence electronic interactions with biological targets .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach:
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Etherification: Introducing the 2-methylpropoxy group via nucleophilic substitution of a phenolic precursor.
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Methoxy Group Installation: Using methyl iodide or dimethyl sulfate under basic conditions.
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Methanamine Functionalization: Reductive amination of a benzaldehyde intermediate or Gabriel synthesis.
Catalytic and Green Chemistry Approaches
Recent advances in InCl₃-catalyzed reactions under ultrasound irradiation, as demonstrated in pyrano[2,3-c]pyrazole synthesis , offer a template for optimizing this compound’s synthesis. Key parameters include:
-
Catalyst: InCl₃ (20 mol%) in 50% ethanol.
-
Conditions: Ultrasound irradiation at 40°C for 20 minutes.
This method aligns with green chemistry principles by minimizing solvent use and reaction time.
Compound | Structure | Key Features |
---|---|---|
4-(2-Methylpropoxy)aniline | C₁₀H₁₅NO | Lacks methoxy group; simpler amine |
1-(3,4-Dimethoxyphenyl)ethanamine | C₁₀H₁₅NO₂ | Two methoxy groups; ethylamine chain |
The 2-methylpropoxy group in the target compound may enhance bioavailability compared to analogs with shorter alkoxy chains .
Applications in Material Science and Industry
Photoactive Materials
The conjugated aromatic system and electron-donating substituents make this compound a candidate for:
-
Organic light-emitting diodes (OLEDs): As a hole-transport layer material.
-
Dyes: Tunable absorption spectra due to substituent effects .
Biodegradable Agrochemicals
Structural similarities to pyranopyrazole derivatives suggest potential use in:
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Herbicides: Disrupting plant cell wall synthesis.
-
Pesticides: Targeting insect neurotransmitter systems.
Challenges and Future Directions
Synthetic Bottlenecks
-
Regioselectivity: Ensuring precise substitution at the 2- and 3-positions.
-
Amine Protection: Avoiding side reactions during functionalization.
Pharmacokinetic Studies
Future research should prioritize:
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ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity.
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Target identification: High-throughput screening against receptor libraries.
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